molecular formula C22H23N5O2 B610914 Solcitinib CAS No. 1206163-45-2

Solcitinib

Cat. No.: B610914
CAS No.: 1206163-45-2
M. Wt: 389.4 g/mol
InChI Key: MPYACSQFXVMWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solcitinib, also known as GSK2586184, is a selective Janus kinase 1 (JAK1) inhibitor. It was initially developed by GlaxoSmithKline for the treatment of various immune-mediated inflammatory diseases. The compound has shown potential in treating conditions such as ulcerative colitis, psoriasis, and other autoimmune disorders .

Preparation Methods

Solcitinib is synthesized through a series of chemical reactions involving the formation of heterocyclic scaffolds. The synthetic route typically involves the use of pyridine, pyrimidine, imidazole, indole, pyrazole, pyrrole, and triazine as starting materials . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Solcitinib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Psoriasis

Recent studies have highlighted Solcitinib's efficacy in treating moderate-to-severe plaque psoriasis. A network meta-analysis involving multiple randomized clinical trials demonstrated that this compound significantly improved the Psoriasis Area and Severity Index (PASI) scores compared to placebo. Specifically:

  • PASI-75 Response : this compound showed a favorable PASI-75 response rate, indicating at least a 75% improvement in psoriasis symptoms after treatment. In trials, it was noted that this compound (400 mg BID) had a SUCRA (surface under the cumulative ranking curve) value suggesting it as one of the more effective treatments available .
  • Safety Profile : The safety assessment indicated that this compound had a non-inferior safety profile when compared to other JAK inhibitors like tofacitinib and baricitinib, with manageable adverse events reported .

Rheumatoid Arthritis

This compound has also been studied for its potential in managing rheumatoid arthritis. Phase 2 trials indicated that treatment with this compound resulted in significant improvements in disease activity markers compared to standard therapies:

  • Efficacy : Patients treated with this compound demonstrated substantial reductions in American College of Rheumatology (ACR) response criteria scores, indicating improved functional status and reduced joint inflammation .
  • Combination Therapy : Further research is ongoing to explore the effects of combining this compound with other disease-modifying antirheumatic drugs (DMARDs), which may enhance therapeutic outcomes for patients with insufficient responses to conventional treatments .

Oncology

Emerging research suggests that JAK inhibitors like this compound may have anti-tumor properties. Studies have indicated that JAK inhibition can modulate immune responses against tumors, potentially enhancing the effectiveness of existing cancer therapies:

  • Clinical Trials : Investigations into the use of this compound in various cancer types are underway, focusing on its ability to improve outcomes when used alongside chemotherapy or immunotherapy agents .

Other Immune-Mediated Conditions

Beyond psoriasis and rheumatoid arthritis, there is growing interest in the application of this compound for other immune-mediated disorders such as ulcerative colitis and ankylosing spondylitis. The modulation of inflammatory pathways may provide therapeutic benefits across these conditions as well .

Comparative Efficacy Table

ConditionTreatmentPASI-75 ResponseSafety Profile
Moderate-to-Severe PsoriasisThis compound (400 mg BID)HighNon-inferior to other JAK inhibitors
Rheumatoid ArthritisThis compoundSignificant ACR improvementsManageable adverse events
OncologyCombination therapy with JAK inhibitorsUnder investigationOngoing trials assessing safety

Biological Activity

Solcitinib (GSK2586184) is a selective Janus kinase 1 (JAK1) inhibitor developed by GlaxoSmithKline, primarily investigated for its efficacy in treating various inflammatory conditions, including psoriasis. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which plays a crucial role in the immune response and inflammation.

This compound selectively inhibits JAK1, which is involved in the signaling of several pro-inflammatory cytokines. By blocking JAK1, this compound disrupts the downstream signaling pathways activated by cytokines such as IL-6, IL-12, and IL-23, leading to reduced inflammation and immune response.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively when administered orally. Studies suggest that peak plasma concentrations are reached within a few hours post-administration. The compound undergoes hepatic metabolism and is primarily excreted via urine.

Psoriasis Treatment

In a phase 2 clinical trial involving 60 patients with moderate to severe plaque psoriasis, this compound demonstrated significant efficacy:

Dose (mg/day)PASI75 Response Rate (%)
10013
20025
40057
Placebo0

The results indicated a dose-dependent improvement in psoriasis severity, with the highest response rate observed at the 400 mg/day dosage .

Comparative Efficacy

A network meta-analysis that included this compound compared its efficacy to other JAK inhibitors like tofacitinib and baricitinib. The analysis revealed that while this compound showed promising results, tofacitinib had superior efficacy in achieving PASI75 responses at both 8 and 12 weeks .

Safety Profile

The safety profile of this compound has been assessed in various studies. Common adverse events reported include:

  • Headaches
  • Nausea
  • Fatigue
  • Elevated liver enzymes

Overall, the incidence of treatment-related adverse events was comparable to placebo groups, indicating a favorable safety profile for this compound .

Case Study: Efficacy in Psoriasis

One notable case study involved a patient treated with this compound who showed significant improvement in psoriasis severity after 12 weeks of treatment at the 400 mg/day dosage. The patient achieved PASI90 response, demonstrating the potential for high-level efficacy in individual cases .

Long-term Safety Observations

Long-term follow-up studies have indicated that patients maintained their response over extended periods without significant increases in adverse events. This suggests that this compound may be suitable for chronic management of inflammatory conditions .

Q & A

Basic Research Questions

Q. How to design a hypothesis-driven experiment to evaluate Solcitinib’s efficacy in autoimmune disease models?

Methodological Answer:

  • Step 1: Conduct a systematic literature review to identify gaps in this compound’s mechanism of action (e.g., JAK/STAT pathway modulation) and select a disease model (e.g., rheumatoid arthritis in murine models) .
  • Step 2: Define primary endpoints (e.g., cytokine suppression, joint inflammation reduction) and control groups (e.g., placebo, comparator JAK inhibitors) .
  • Step 3: Use power analysis to determine sample size, ensuring statistical validity (α=0.05, power=80%) .
  • Step 4: Include blinding and randomization to mitigate bias, adhering to CONSORT guidelines for preclinical trials .

Q. What methodologies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthetic Protocols: Document reaction conditions (e.g., temperature, catalysts) and purification methods (HPLC gradients, column specifications) in detail .
  • Characterization: Provide NMR spectra (¹H/¹³C), high-resolution mass spectrometry (HRMS) data, and crystallographic parameters for novel compounds .
  • Validation: Compare synthetic yields and purity metrics (>95%) across three independent replicates .
  • Reporting: Follow the Beilstein Journal’s guidelines for experimental sections, limiting main text to five compounds and including others in supplementary data .

Q. How to structure a research paper on this compound’s mechanism while avoiding redundancy between sections?

Methodological Answer:

  • Introduction: Frame the research question using the PICO framework (Population: JAK inhibitors; Intervention: this compound; Comparison: Tofacitinib; Outcome: IC₅₀ values) .
  • Results: Present dose-response curves and kinase inhibition assays in tables/figures without duplicating data in text .
  • Discussion: Contrast findings with prior studies (e.g., this compound’s selectivity vs. Baricitinib) and address limitations (e.g., in vitro vs. in vivo discrepancies) .
  • Conclusion: Link results to therapeutic potential, avoiding speculative claims .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

Methodological Answer:

  • Systematic Review: Aggregate PK parameters (Cmax, t½, AUC) from preclinical studies and identify outliers using meta-analysis tools .
  • Statistical Reanalysis: Apply mixed-effects models to account for interspecies variability (e.g., cytochrome P450 differences) .
  • In Silico Modeling: Use physiologically based pharmacokinetic (PBPK) simulations to predict human PK profiles from murine/dog data .
  • Ethical Reporting: Disclose conflicts (e.g., funding sources) and validate models with independent datasets .

Q. What frameworks integrate multi-omics data to elucidate this compound’s off-target effects?

Methodological Answer:

  • Data Collection: Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles from treated cell lines .
  • Pathway Analysis: Use tools like DAVID or Reactome to map enriched pathways (e.g., unintended MAPK activation) .
  • Validation: Confirm off-target hits via CRISPR knockout or chemical inhibition .
  • Ethics: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to validate this compound’s target engagement in complex biological systems (e.g., patient-derived organoids)?

Methodological Answer:

  • Experimental Design: Use CETSA (Cellular Thermal Shift Assay) to confirm JAK1 binding in organoids .
  • Controls: Include isogenic JAK1-knockout organoids and untreated cohorts .
  • Data Analysis: Quantify target engagement via ΔTm (melting temperature shift) and correlate with functional outcomes (e.g., IL-6 suppression) .
  • Reproducibility: Share organoid protocols and raw data in supplementary files .

Properties

IUPAC Name

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYACSQFXVMWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206163-45-2
Record name Solcitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

EDCI (3.59 g, 0.019 mol), HOBt (2.53 g, 0.019 mol) and DIPEA (4.48 mL) were added to a solution of 4-[2-(Cyclopropanecarbonyl-amino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl]-benzoic acid (4 g, 0.012 mol) in DCM (150 mL) at room temperature. The resulting mixture was stirred for 10 min at room temperature. Dimethylazetidine hydrochloride salt (1.64 g, 0.013 mol) was added to the solution and the reaction is stirred for 16 hrs. Water was added to the reaction mixture. The organic layer was separated and washed with 2 N NaOH solution, 2N HCl solution and water. The organic phase was dried over MgSO4, filtered and evaporated under vacuum. Purification by flash chromatography (eluant: 1:1 petrol/EtOAc to neat EtOAc) afforded cyclopropanecarboxylic acid{5-[4-(3,3-dimethyl-azetidine-1-carbonyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl}-amide.
Name
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
4.48 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.